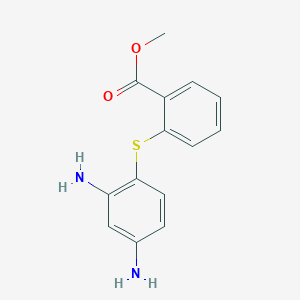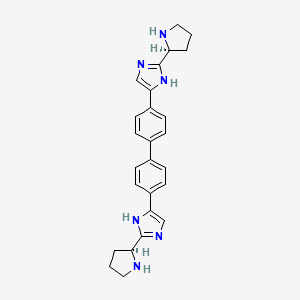
4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl
Descripción general
Descripción
'4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl' is a compound that has gained interest in scientific research due to its potential in various fields such as medicinal chemistry, materials science, and nanotechnology. The compound is also known as PPIB or Phenylpyrrolidineimidazole biphenyl, and it has a molecular formula of C38H38N8.
Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs)
4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl and related compounds have been utilized in the synthesis of various metal-organic frameworks (MOFs). These MOFs have been characterized for their structures and potential applications:
Framework Construction and Properties : Compounds like [Cd2(bptc)(bpimb)(H2O)] and [Cd2(bptc)(bpib)] have been synthesized using similar organic ligands. They exhibit distinct topologies and have been explored for their fluorescence and thermogravimetric properties (Cui, Xu, & Jiang, 2011).
Luminescence Sensing and Photocatalytic Activities : MOFs based on pyridinephenyl bifunctional ligands, including variants of the compound , demonstrate significant luminescence sensing capabilities and photocatalytic activities. These properties are particularly effective in sensing certain cations, anions, and antibiotics in aqueous solutions, as well as in the degradation of pollutants like methylene blue (Xue et al., 2021).
Radioisotope Nanoparticles for Radiotracers : The compound, alongside similar ligands, has been used in the preparation of radioisotope nanoparticles with Au-ligand frameworks. These nanoparticles are notable for applications in science, environmental engineering, and industrial fields as radiotracers (Oh, Jung, & Choi, 2014).
Dye Adsorption and Separation : A metal-organic framework incorporating similar structural motifs has shown effectiveness in adsorbing and separating dyes like methyl orange from solutions. This indicates potential applications in water purification and environmental remediation (Zhao et al., 2020).
Electrocatalysis
The compound, in conjunction with other similar ligands, has been instrumental in the development of multifunctional coordination polymers with potential applications in electrocatalysis:
- Electrocatalyst for Oxygen Reduction Reaction (ORR) : Coordination polymers based on the compound have been evaluated as electrocatalysts for the ORR. Their performance in terms of onset potential and current density has been found to be promising, suggesting applications in fuel cells and other electrochemical devices (Yang et al., 2022).
Photoluminescence
The compound's derivatives have been explored for their photoluminescent properties, indicating potential uses in optical materials and devices:
Photoluminescent Properties in Coordination Polymers : Coordination polymers synthesized using this compound and related ligands have shown strong luminescence emission, which is relevant for the development of optical materials (Li, Zhang, & Qin, 2020).
Non-doped Blue Emitting Devices : Derivatives of the compound have been used in the creation of efficient blue-emitting devices. The tuning of the coupling position on the biphenyl structure influences emission properties, indicating its utility in the field of light-emitting diodes (LEDs) (Jayabharathi et al., 2016).
Propiedades
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]-5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6/c1-3-21(27-13-1)25-29-15-23(31-25)19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-16-30-26(32-24)22-4-2-14-28-22/h5-12,15-16,21-22,27-28H,1-4,13-14H2,(H,29,31)(H,30,32)/t21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYVOBIJTHABEM-VXKWHMMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



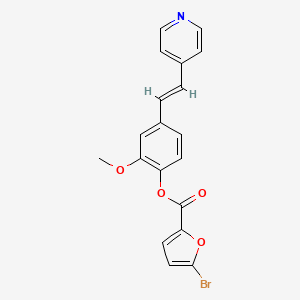

amine](/img/structure/B3197957.png)
![2-(2,5-dimethylphenoxy)-N-(4-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3197972.png)
![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3197977.png)
![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3197984.png)
![N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B3197990.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3198010.png)
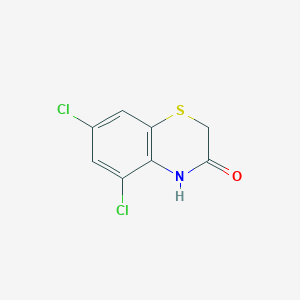
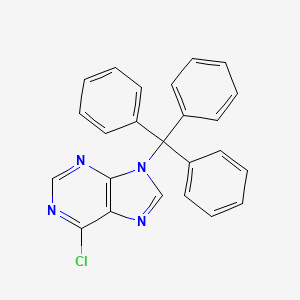


![5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B3198031.png)
